(2R)-2-[3-(Methoxymethyl)phenyl]propanoic acid
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Overview
Description
(2R)-2-[3-(Methoxymethyl)phenyl]propanoic acid is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[3-(Methoxymethyl)phenyl]propanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. For instance, the biotransformation of 2-methyl cinnamaldehyde using recombinant strains of Saccharomyces cerevisiae can yield optically pure this compound . Another method involves the oxidation of racemic 2-methyl-3-phenyl-1-propanol with acetic acid bacteria .
Industrial Production Methods
Industrial production of this compound typically involves large-scale biotransformation processes. These processes utilize microbial strains capable of stereoselective transformations, ensuring high yields of the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[3-(Methoxymethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2R)-2-[3-(Methoxymethyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-[3-(Methoxymethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[3-(Methoxymethyl)phenyl]propanoic acid: The enantiomer of the compound , with different optical activity.
2-Methyl-3-phenylpropanoic acid: A structurally similar compound without the methoxymethyl group.
3-(Methoxymethyl)benzoic acid: A compound with a similar functional group but different core structure.
Uniqueness
(2R)-2-[3-(Methoxymethyl)phenyl]propanoic acid is unique due to its specific chiral center and the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. This makes it valuable in asymmetric synthesis and as a potential therapeutic agent .
Properties
IUPAC Name |
(2R)-2-[3-(methoxymethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(11(12)13)10-5-3-4-9(6-10)7-14-2/h3-6,8H,7H2,1-2H3,(H,12,13)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXBGUCHQNOMJX-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)COC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)COC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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